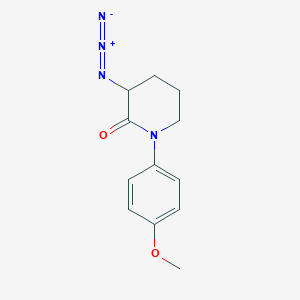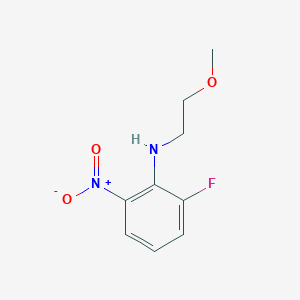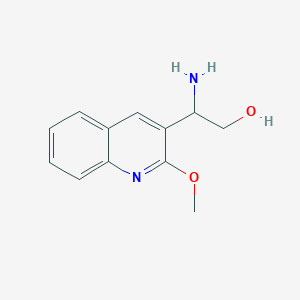![molecular formula C16H10F3NO2S B2790713 3-[2-(trifluoromethyl)benzyl]-2H-1,3-benzothiazine-2,4(3H)-dione CAS No. 338415-51-3](/img/structure/B2790713.png)
3-[2-(trifluoromethyl)benzyl]-2H-1,3-benzothiazine-2,4(3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-[2-(trifluoromethyl)benzyl]-2H-1,3-benzothiazine-2,4(3H)-dione” is a chemical compound with the molecular formula C16H10F3NO2S . It has an average mass of 337.316 Da and a monoisotopic mass of 337.038422 Da . This product is intended for research use only.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. It is known that the compound has a molecular formula of C16H10F3NO2S and an average mass of 337.316 Da .作用机制
Riluzole works by inhibiting the release of glutamate, a neurotransmitter that is involved in the communication between nerve cells. Excess glutamate can lead to overstimulation of nerve cells, which can cause damage and cell death. By reducing the release of glutamate, 3-[2-(trifluoromethyl)benzyl]-2H-1,3-benzothiazine-2,4(3H)-dione may help to protect nerve cells and slow down the progression of neurological disorders.
Biochemical and Physiological Effects:
Riluzole has been shown to have a number of biochemical and physiological effects. It has been found to increase the expression of neurotrophic factors, which are proteins that promote the growth and survival of nerve cells. Riluzole has also been shown to reduce oxidative stress, which is a process that can damage cells and tissues. In addition, this compound may have anti-inflammatory effects, which could be beneficial in neurological disorders that involve inflammation.
实验室实验的优点和局限性
Riluzole has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. Riluzole has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels. In addition, it has been found to have some toxic effects on certain cell types, which could limit its use in certain experiments.
未来方向
There are several future directions for research on 3-[2-(trifluoromethyl)benzyl]-2H-1,3-benzothiazine-2,4(3H)-dione. One area of interest is the potential use of this compound in combination with other drugs for the treatment of neurological disorders. Another area of interest is the development of new formulations of this compound that could improve its bioavailability and reduce its toxicity. Finally, there is ongoing research into the underlying mechanisms of this compound's therapeutic effects, which could lead to the development of new drugs with similar mechanisms of action.
Conclusion:
Riluzole is a drug that has been approved for the treatment of ALS and has also been researched for its potential therapeutic effects in other neurological disorders. It works by modulating glutamate neurotransmission and has been shown to have a number of biochemical and physiological effects. While there are some limitations to its use in lab experiments, this compound has several advantages and is a promising area of research for the treatment of neurological disorders.
合成方法
Riluzole can be synthesized using a variety of methods, including the reaction of 2-aminothiophenol with 2,3,4-trifluorobenzaldehyde in the presence of a base such as potassium carbonate. Other methods involve the use of different starting materials and reagents, but the end product remains the same.
科学研究应用
Riluzole has been extensively studied for its potential therapeutic effects in various neurological disorders. It has been shown to modulate glutamate neurotransmission, which is thought to play a role in the pathogenesis of these disorders. In addition to its approved use in ALS, 3-[2-(trifluoromethyl)benzyl]-2H-1,3-benzothiazine-2,4(3H)-dione has been researched for its potential benefits in Alzheimer's disease, Parkinson's disease, and depression.
属性
IUPAC Name |
3-[[2-(trifluoromethyl)phenyl]methyl]-1,3-benzothiazine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2S/c17-16(18,19)12-7-3-1-5-10(12)9-20-14(21)11-6-2-4-8-13(11)23-15(20)22/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDFZDVHXFNXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3SC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[Cyano-(2-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2790630.png)



![N-[3,3,3-trifluoro-2-(morpholin-4-yl)propyl]prop-2-enamide](/img/structure/B2790637.png)
![N-(4-bromophenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2790638.png)
![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B2790639.png)

![(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2790644.png)
![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2790645.png)
![N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopentanecarboxamide](/img/structure/B2790650.png)
![N-benzyl-2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2790651.png)

